molecular formula C24H26N2O3S2 B2882726 4-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide CAS No. 922467-41-2

4-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide

Cat. No. B2882726
CAS RN: 922467-41-2
M. Wt: 454.6
InChI Key: OMYNGCZQYIHKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C24H26N2O3S2 and its molecular weight is 454.6. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

Research has demonstrated the utility of arylsulfonyl and thiazolyl derivatives in organic synthesis, highlighting their significance in constructing complex molecules. For instance, arylsulfonyl compounds have been utilized in the synthesis of carbapterocarpans and tetrahydrobenzodiazepines through palladium-catalyzed azaarylation reactions, offering moderate to good yields under mild conditions (Barcellos et al., 2015). This method provides a straightforward approach to synthesize structurally complex and biologically relevant molecules.

Anticancer Research

Compounds containing sulfonyl and thiazolyl groups have shown promising anticancer properties. A study on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed potent cytotoxic activity against several human cancer cell lines, with some derivatives inducing apoptosis and cell cycle arrest (Ravichandiran et al., 2019). These findings underscore the potential of sulfonyl-thiazolyl compounds as lead molecules in the development of new anticancer agents.

Antimicrobial and Antifungal Activities

The structural framework of sulfonyl and thiazolyl compounds has been explored for antimicrobial and antifungal applications. Novel sulfonyl derivatives have demonstrated moderate to significant antibacterial and antifungal activities, with certain molecules identified as excellent antitubercular agents when compared to first-line drugs (Kumar et al., 2013). This suggests their potential utility in addressing infectious diseases caused by bacteria and fungi.

Potential Therapeutic Agents

Sulfonyl-thiazolyl compounds have been investigated as potential therapeutic agents beyond their anticancer and antimicrobial properties. For example, derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing protection against induced convulsions (Farag et al., 2012). Additionally, derivatives with high singlet oxygen quantum yield have been identified for their potential in photodynamic therapy applications (Pişkin et al., 2020), highlighting the versatility of sulfonyl-thiazolyl compounds in therapeutic contexts.

properties

IUPAC Name

4-benzylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c27-23(11-6-14-31(28,29)17-18-7-2-1-3-8-18)26-24-25-22(16-30-24)21-13-12-19-9-4-5-10-20(19)15-21/h1-3,7-8,12-13,15-16H,4-6,9-11,14,17H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYNGCZQYIHKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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